3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid
Description
Chemical Identity:
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid (CAS: 144888-66-4) is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core fused with a partially saturated pyrazine ring. The molecule includes a methyl substituent at position 3 and a carboxylic acid group at position 6, contributing to its unique physicochemical and biological properties .
The compound is primarily used for industrial research, though specific therapeutic applications remain underexplored in the literature .
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5-2-10-7-3-9-6(8(12)13)4-11(5)7/h2,6,9H,3-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMKBRYZJVQASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1CC(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472797 | |
| Record name | 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144888-66-4 | |
| Record name | 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Cyclization
The imidazo[1,2-a]pyrazine core is typically synthesized via cyclization of 2-aminopyrazine derivatives with diketones or ketoesters. For example, ethyl 3-oxobutanoate reacts with 2-aminopyrazine in refluxing ethanol under hydrochloric acid catalysis, yielding the bicyclic intermediate. This method achieves cyclization efficiencies of 60–75%, with the methyl group at the 3-position introduced via the ketoester precursor.
Critical parameters :
Phosphorus Oxychloride-Mediated Cyclization
An alternative route employs phosphorus oxychloride (POCl₃) and phosphorous pentoxide (P₂O₅) to drive cyclization. In a representative procedure, pyrazine-2-methylamine reacts with trifluoroacetic anhydride to form an amide intermediate, which undergoes POCl₃/P₂O₅-mediated cyclization at 110°C for 5 hours. This method achieves higher yields (80–85%) compared to acid catalysis, albeit with stricter moisture control requirements.
Reaction workflow :
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Acylation of pyrazine-2-methylamine with trifluoroacetic anhydride (0–5°C, 2 hours).
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Cyclization with POCl₃/P₂O₅ (110°C, 5 hours).
Functionalization at the 6-Position
Halogenation and Carbonylation
Introducing the carboxylic acid group at the 6-position involves halogenation followed by palladium-catalyzed carbonylation:
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Halogenation : Bromine or chlorine is introduced via N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in ethanol at 25°C. The 6-position is preferentially halogenated due to electronic effects of the methyl group at C3.
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Carbonylation : Halogenated intermediates react with carbon monoxide (1 atm) in the presence of dicobalt octacarbonyl (Co₂(CO)₈) and methyl chloroacetate, forming the 6-carbomethoxy derivative. Yields range from 65–74%.
Representative conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Halogenation | NBS (1.1 eq), EtOH | 25°C | 3 h | 89% |
| Carbonylation | CO, Co₂(CO)₈, ClCH₂COOMe | 80°C | 12 h | 74% |
Ester Hydrolysis to Carboxylic Acid
The methyl ester intermediate undergoes alkaline hydrolysis using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) at 60°C for 6 hours. This step achieves quantitative conversion to the carboxylic acid with minimal side reactions.
Optimization insights :
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Solvent system : THF/water mixtures prevent ester re-formation during hydrolysis.
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Base selection : LiOH outperforms NaOH or KOH in avoiding ring-opening side reactions.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Cyclization yields improve from 68% to 82% when switching from ethanol to dichloroethane, attributed to enhanced solubility of hydrophobic intermediates. Elevated temperatures (110°C vs. 78°C) reduce reaction times from 12 hours to 5 hours but require pressurized reactors.
Catalysts and Reagents
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POCl₃/P₂O₅ synergy : Phosphorus pentoxide absorbs generated HCl, shifting the equilibrium toward product formation.
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Co₂(CO)₈ in carbonylation : Cobalt catalysts tolerate heterocyclic substrates better than palladium systems, reducing dehalogenation byproducts.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Structural Representation
The compound features a bicyclic structure that combines an imidazole ring fused with a pyrazine ring and a carboxylic acid group. This unique configuration contributes to its reactivity and interaction with biological systems.
Chemistry
3-Methyl-THIP-6-CA serves as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable for developing new materials.
Table 1: Chemical Reactions of 3-Methyl-THIP-6-CA
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to corresponding oxides or hydroxylated derivatives | Potassium permanganate |
| Reduction | Forms reduced imidazo derivatives | Lithium aluminum hydride |
| Substitution | Nucleophilic substitution to introduce different functional groups | Amines or thiols |
Biology
In biological research, 3-Methyl-THIP-6-CA has been investigated for its role as a ligand in biochemical assays. Its structural features allow it to interact with specific enzymes and receptors, making it a candidate for studying metabolic pathways.
Case Study: Ligand Interaction
A study demonstrated that 3-Methyl-THIP-6-CA effectively inhibited certain protein kinases involved in cancer progression. The compound's ability to modulate kinase activity suggests its potential as a therapeutic agent.
Medicine
The compound has shown promise in therapeutic applications, particularly concerning antimicrobial and anticancer activities. Research indicates that it can disrupt cellular processes in pathogenic organisms and cancer cells.
Table 2: Biological Activities of 3-Methyl-THIP-6-CA
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | Journal of Antimicrobial Agents |
| Anticancer | Induces apoptosis in cancer cells | Cancer Research Journal |
Industry
In industrial applications, 3-Methyl-THIP-6-CA is utilized in the development of novel materials with specific electronic or optical properties. Its unique structure allows for the modification of material characteristics.
Case Study: Material Development
Researchers have successfully incorporated 3-Methyl-THIP-6-CA into polymer matrices to enhance electrical conductivity and thermal stability. This application demonstrates its potential in advanced material science.
Pathways Involved
The compound may affect signal transduction pathways and metabolic processes by modulating enzyme activity or receptor signaling. Understanding these interactions is crucial for further development in medicinal chemistry.
Similar Compounds Overview
| Compound Name | Key Differences |
|---|---|
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | Lacks carboxylic acid functionality |
| 3-Trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | Contains trifluoromethyl group |
The presence of the carboxylic acid group in 3-Methyl-THIP-6-CA enhances its solubility and reactivity compared to similar compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The compound may also participate in signaling pathways, affecting cellular processes like proliferation, apoptosis, or differentiation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the tetrahydroimidazo[1,2-a]pyrazine/carboxylic acid family, which shares a core bicyclic structure but varies in substituents and biological activities. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison of Tetrahydroimidazo[1,2-a]pyrazine Derivatives
Key Research Findings and Functional Insights
Antibacterial Activity
Hydrazone derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide (e.g., compounds 8d–8f) exhibit potent antibacterial activity against E. coli, S. aureus, P. aeruginosa, and S. pyogenes, with inhibition zones of 22–33 mm. The aromatic hydrazone substituents (e.g., 4-trifluoromethylbenzylidene) enhance lipophilicity and target binding .
Anticancer Potential
BIM-46174 and its dimer BIM-46187, derived from the tetrahydroimidazo[1,2-a]pyrazine scaffold, inhibit Gaq-protein signaling pathways. These compounds show promise in blocking cancer cell proliferation and are studied in combination therapies with cytostatic agents .
Antimalarial and Antifungal Derivatives
Piperazine-linked analogs, such as mCMQ069 (2-(4-fluoro-3-methylphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine), demonstrate antimalarial activity, though synthetic challenges like borane-related impurities are noted . Additionally, tetrahydroimidazo[1,2-a]pyridine derivatives exhibit selective antifungal activity, though their pyrazine counterparts remain underexplored .
Data Tables Highlighting Structural and Activity Differences
Table 2: Substituent Impact on Bioactivity
Biological Activity
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound with promising biological activities. Its unique bicyclic structure allows for interactions with various biological targets, making it an interesting subject for medicinal chemistry and pharmacological studies.
- Molecular Formula : C8H11N3O2
- Molecular Weight : 179.19 g/mol
- CAS Number : 11789829
Synthesis
The synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include the reaction of 2-aminopyrazine derivatives with carboxylic acids in the presence of bases like potassium carbonate.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its activity against a range of pathogens, including bacteria and fungi:
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Mycobacterium tuberculosis | High antimycobacterial | 1.56 |
| Aspergillus flavus | Moderate antifungal | 50 |
| Staphylococcus aureus | Low antibacterial | 100 |
The compound demonstrated a notable minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, indicating its potential as a lead compound for developing new antitubercular agents .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the safety profile of the compound. The results suggest that it has a favorable selectivity index:
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid | >750 | >150 |
These findings indicate that the compound exhibits low cytotoxicity towards human cell lines while maintaining antimicrobial efficacy .
The mechanism by which 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid exerts its biological effects involves interaction with specific enzymes and receptors. It is believed to inhibit certain metabolic pathways in bacteria and fungi, leading to their growth inhibition. The bicyclic structure enhances its ability to bind to active sites on target proteins .
Case Studies
Several studies have focused on the biological activity of this compound:
- Antimycobacterial Evaluation : A study demonstrated that derivatives of this compound showed significant activity against Mycobacterium tuberculosis with MIC values comparable to established antitubercular drugs .
- Antifungal Activity : Another investigation indicated that the compound could inhibit the growth of various fungal strains, suggesting its utility in treating fungal infections .
- In Silico Studies : Computational docking studies have provided insights into the binding affinity of the compound to target proteins involved in pathogenicity and resistance mechanisms in bacteria .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid, and how can reaction conditions be fine-tuned?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic chemistry. Key steps include:
- Aminomethylation : Reacting formaldehyde and secondary amines (e.g., morpholine or N-methylpiperazine) with intermediate triazole derivatives to introduce the tetrahydroimidazo core .
- Cyclization : Acid-catalyzed or thermal cyclization of precursors like substituted pyrazines or triazoles to form the fused bicyclic structure .
- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst choice) significantly impact yield. For example, using aqueous NaOH in polar aprotic solvents (e.g., DMF) enhances nucleophilic substitution efficiency .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze and NMR spectra to verify hydrogen and carbon environments. For example, methyl groups on the imidazo ring typically resonate at δ 2.1–2.5 ppm, while carboxylic protons appear as broad signals near δ 12–13 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H]+ for : 182.0926) .
- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (±0.3% tolerance) .
Q. What methods are suitable for determining the solubility and lipophilicity of this compound?
- Methodological Answer :
- Solubility : Use shake-flask assays in buffers (pH 1.2–7.4) with HPLC quantification. For example, solubility in PBS (pH 7.4) was measured as 0.12 mg/mL for a structurally analogous tetrahydroimidazo derivative .
- Lipophilicity : Calculate logP values via reversed-phase HPLC (C18 column) using a gradient of acetonitrile/water. SwissADME predictions can cross-validate experimental data .
Advanced Research Questions
Q. How can pharmacokinetic (PK) parameters and drug-likeness be evaluated for derivatives of this compound?
- Methodological Answer :
- In Silico Tools : SwissADME predicts absorption, distribution, metabolism, and excretion (ADME) properties. Key metrics include:
- Lipinski’s Rule of Five : Assess molecular weight (<500 Da), logP (<5), H-bond donors/acceptors (<10 total).
- Bioavailability Radar : Visualize polarity, solubility, and flexibility .
- Experimental PK : Conduct in vitro microsomal stability assays (human liver microsomes) to measure metabolic half-life () and intrinsic clearance (Cl) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on target binding. For example, methyl groups at position 3 enhance metabolic stability but reduce solubility .
- Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical binding interactions (e.g., hydrogen bonds with the carboxylic acid moiety) .
- Dose-Response Curves : Re-evaluate IC values under standardized assay conditions (pH, serum content) to minimize variability .
Q. How can salt forms of this compound improve physicochemical properties, and what synthetic challenges arise?
- Methodological Answer :
- Salt Formation : React the carboxylic acid with inorganic bases (e.g., NaOH) or organic amines (e.g., tromethamine) to enhance solubility. For example, sodium salts of related imidazo-pyrazines showed 5-fold higher aqueous solubility .
- Challenges :
- Crystallization : Poorly crystalline salts require solvent screening (e.g., ethanol/water mixtures) or additives (e.g., polyethylene glycol).
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) assess hygroscopicity and degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
